molecular formula C9H10N2OS2 B2927869 2-(ethylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1326415-73-9

2-(ethylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2927869
CAS No.: 1326415-73-9
M. Wt: 226.31
InChI Key: BXFOYFNGKIUSNI-UHFFFAOYSA-N
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Description

“2-(ethylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one” is a compound that belongs to the class of thieno[2,3-d]pyrimidin-4(3H)-ones . These compounds have been designed, synthesized, and screened against Mycobacteria as part of a program to develop new antitubercular agents . Some of these compounds have shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .


Synthesis Analysis

The synthesis of similar compounds has been optimized by varying solvents, catalysts, and the use of microwave irradiation . The best conditions were found using DMF as a solvent, I2 (10 mol%), and a 30 minutes reaction time compared to 15 h for classic conventional heating .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectral and microanalytical data . For example, the 1H NMR spectrum of one such compound in CDCl3 showed a broad 2H signal .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For example, the average mass of 4-Pyrimidinamine, a similar compound, is 95.103 Da .

Scientific Research Applications

Synthesis and Chemical Properties

  • One-Pot Synthesis Approaches : Novel pyrido[2,3-d]pyrimidine derivatives, including variations of the 2-(ethylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one compound, have been synthesized using a one-pot three-component approach. This method utilizes HAp-encapsulated-γ-Fe2O3 supported sulfonic acid nanocatalyst under solvent-free conditions, proving to be a green, rapid, and high-yield technique (Mohsenimehr et al., 2014).

  • Benzylation and Nitrosation : Research on the benzylation and nitrosation of similar pyrimidin-4(3H)-one compounds has been conducted, revealing the formation of various polymorphic forms and insights into their molecular structures (Glidewell et al., 2003).

Biological Activity

  • Antimicrobial Activity : Certain derivatives of this compound have shown potential antimicrobial properties. Synthesis of naphtho(2,1-b)furo-5H-(3,2-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-5-ones exhibited antimicrobial activity, indicating the biological relevance of these compounds (Ravindra et al., 2008).

  • Inhibitory Activities : Research has identified that certain derivatives act as potent inhibitors for thymidylate synthase (TS) and dihydrofolate reductase (DHFR), suggesting their potential as dual inhibitors in therapeutic applications, especially in antitumor treatments (Gangjee et al., 2008).

Chemical Reactions and Synthesis

  • Nucleophilic Displacement Studies : Investigations into the nucleophilic displacement of a methylsulfanyl group on substituted pyrimidinones, including derivatives of this compound, have been conducted. This research provides insights into the formation of carbon-carbon bonds and amino group introduction on these scaffolds (Kikelj et al., 2010).

Future Directions

The future directions for research on “2-(ethylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one” and similar compounds could involve further optimization of the synthesis process, more extensive testing against various strains of Mycobacteria, and exploration of their potential as antitubercular agents . Additionally, these compounds could be explored for their potential in other applications, such as in the development of organic light-emitting diodes .

Properties

IUPAC Name

2-ethylsulfanyl-3-methylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS2/c1-3-13-9-10-6-4-5-14-7(6)8(12)11(9)2/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXFOYFNGKIUSNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C(=O)N1C)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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